5-bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine
Overview
Description
5-bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine is a chemical compound with the empirical formula C8H11BrClN3. It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .Scientific Research Applications
Selective Amination and Catalysis
One research application involves the selective amination of polyhalopyridines using a palladium-xantphos complex. This process predominantly yields amino-chloropyridine products with high isolation yields and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003). Such methodologies are crucial for the development of novel organic compounds, which can have applications ranging from pharmaceuticals to materials science.
Regioselective Reactions and Crystallography
Another study focuses on regioselective displacement reactions to synthesize bromo-chloro-methylpyrimidin-amine derivatives. This process is analyzed through X-ray crystallography, providing insights into the molecular structure and potential applications in drug design and development (Doulah et al., 2014).
Novel Pyridine-Based Derivatives
Research also extends to the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions, showcasing the utility of 5-bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine in creating compounds with potential applications in medicinal chemistry and material science (Ahmad et al., 2017).
Properties
IUPAC Name |
5-bromo-2-chloro-N-propan-2-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2/c1-5(2)12-7-3-6(9)4-11-8(7)10/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITXTFUBWUDYBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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